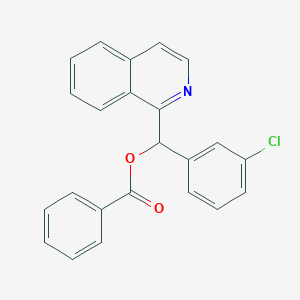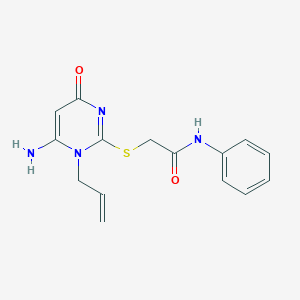
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate, also known as CIB, is a chemical compound that has been studied for its potential use in scientific research. It is a benzyl ester that contains a chlorophenyl group and an isoquinoline group. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate acts as an antagonist of the dopamine D3 receptor by binding to the receptor and blocking the binding of dopamine. This results in a decrease in the activity of the dopamine D3 receptor, which can have various downstream effects.
Biochemical and Physiological Effects:
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been shown to have various biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate in lab experiments is its specificity for the dopamine D3 receptor. This allows researchers to selectively study the effects of blocking this receptor without affecting other receptors. One limitation of using (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate. One area of research is the study of the effects of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate on other GPCRs, as well as the development of new compounds based on the structure of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate. Another area of research is the study of the effects of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate on various neurological and psychiatric disorders, such as addiction and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the various biochemical and physiological effects of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate.
合成方法
The synthesis of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate involves several steps. The first step is the synthesis of 3-chlorobenzyl chloride, which is then reacted with isoquinoline to produce (3-chlorophenyl)(1-isoquinolinyl)methanol. The final step involves the esterification of (3-chlorophenyl)(1-isoquinolinyl)methanol with benzoic acid to produce (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate.
科学研究应用
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been studied for its potential use as a research tool in various scientific fields. One area of research where (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has shown promise is in the study of G protein-coupled receptors (GPCRs). (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is a GPCR that has been implicated in various neurological and psychiatric disorders.
属性
分子式 |
C23H16ClNO2 |
|---|---|
分子量 |
373.8 g/mol |
IUPAC 名称 |
[(3-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-19-11-6-10-18(15-19)22(27-23(26)17-8-2-1-3-9-17)21-20-12-5-4-7-16(20)13-14-25-21/h1-15,22H |
InChI 键 |
BHDQMIWSAUUEEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC(=CC=C2)Cl)C3=NC=CC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC(=CC=C2)Cl)C3=NC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)




![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)

